4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile
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Overview
Description
4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is a heterocyclic compound with a pyrrole ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of an amino group, a methyl group, and a nitrile group attached to the pyrrole ring makes it a versatile molecule for chemical modifications and reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-3-buten-2-one with a nitrile source in the presence of a base. The reaction is carried out under reflux conditions to facilitate the cyclization and formation of the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the methyl group, which may affect its reactivity and biological activity.
1-Methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile: Lacks the amino group, which may reduce its potential for hydrogen bonding and interactions with biological targets.
2,5-Dihydro-1H-pyrrole-3-carbonitrile: Lacks both the amino and methyl groups, making it less versatile for chemical modifications.
Uniqueness
4-Amino-1-methyl-2,5-dihydro-1H-pyrrole-3-carbonitrile is unique due to the presence of both amino and nitrile groups, which enhance its reactivity and potential for various applications. The methyl group further adds to its chemical diversity, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
4-amino-1-methyl-2,5-dihydropyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-9-3-5(2-7)6(8)4-9/h3-4,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLWZSFJIRREQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=C(C1)N)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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